molecular formula C12H11NO B2425684 2,3-dihydro-1H-cyclopenta[b]quinolin-9-ol CAS No. 117863-94-2

2,3-dihydro-1H-cyclopenta[b]quinolin-9-ol

Cat. No.: B2425684
CAS No.: 117863-94-2
M. Wt: 185.226
InChI Key: XVCUDDRLBYJVEU-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-cyclopenta[b]quinolin-9-ol is a heterocyclic compound with the molecular formula C12H11NO. It is a derivative of quinoline, characterized by a fused cyclopentane ring. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-cyclopenta[b]quinolin-9-ol typically involves the cyclization of anthranilic acid with cyclopentanone in the presence of phosphorus oxychloride (POCl3). This reaction forms the core quinoline structure, which can then be further modified to introduce the hydroxyl group at the 9-position .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial applications, ensuring the availability of the compound for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-cyclopenta[b]quinolin-9-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline ring, potentially altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrogenated derivatives .

Scientific Research Applications

2,3-Dihydro-1H-cyclopenta[b]quinolin-9-ol has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a lead compound for developing new pharmaceuticals.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-cyclopenta[b]quinolin-9-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition can enhance cholinergic transmission, which is beneficial in treating conditions like Alzheimer’s disease. The compound’s binding mode involves interactions with both the catalytic and peripheral sites of the enzyme .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine: Similar in structure but with an amine group instead of a hydroxyl group.

    8-Amino-2,3-dihydro-1H-cyclopenta[b]quinoline: Another derivative with an amino group at the 8-position

Uniqueness

2,3-Dihydro-1H-cyclopenta[b]quinolin-9-ol is unique due to its hydroxyl group at the 9-position, which can significantly influence its chemical reactivity and biological activity. This functional group allows for further derivatization and enhances its potential as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1,2,3,4-tetrahydrocyclopenta[b]quinolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-12-8-4-1-2-6-10(8)13-11-7-3-5-9(11)12/h1-2,4,6H,3,5,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCUDDRLBYJVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645134
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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